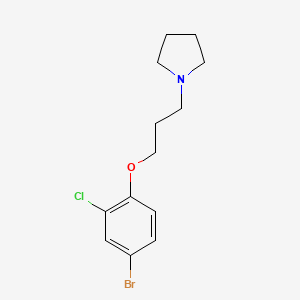

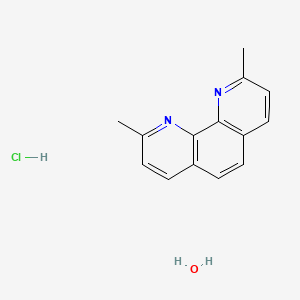

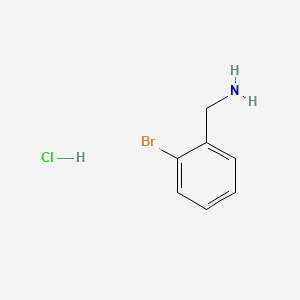

![molecular formula C9H7BrF3NO3S B1273064 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 194229-21-5](/img/structure/B1273064.png)

3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, commonly referred to as 5-BTAP, is a synthetic organic compound with a variety of uses in scientific research. It is a type of thiophene-based compound that is commonly used as a starting material for the synthesis of other compounds. 5-BTAP is also used in a range of experiments to study its biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds related to 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid have demonstrated significant antibacterial and antifungal properties. For example, derivatives of a related compound, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, showed good activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (Sujatha, Shilpa, & Gani, 2019).

Fluorescence Derivatisation

The compound has potential in fluorescence derivatisation, particularly in the modification of amino acids for improved fluorescence. A related chemical, 3-(Naphthalen-1-ylamino)propanoic acid, was used to derivatize amino acids, resulting in derivatives with strong fluorescence, beneficial for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Anticancer Activity

Some compounds structurally similar to this compound have been found to possess anticancer properties. A study on S-glycosyl and S-alkyl derivatives of a related triazinone compound noted significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Non-Linear Optical Properties

Derivatives of this compound have been explored for their non-linear optical properties. A study on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized through Suzuki cross-coupling reactions revealed insights into their molecular electrostatic potential and other reactivity descriptors (Rizwan et al., 2021).

Spectral, Antimicrobial, and Anticancer Activity

A Schiff base related to this compound exhibited spectral characteristics and exhibited effective cytotoxic activity for specific cell lines (M et al., 2022).

Corrosion Inhibition

Compounds with a similar structure have been investigated for their corrosion inhibition properties. A study on chiral Schiff bases showed significant inhibitory action on the corrosion of carbon steel in acidic environments (Vikneshvaran & Velmathi, 2019).

Future Directions

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO3S/c10-6-2-1-5(18-6)4(3-7(15)16)14-8(17)9(11,12)13/h1-2,4H,3H2,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBOCMNQLRLDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381377 |

Source

|

| Record name | 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194229-21-5 |

Source

|

| Record name | 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

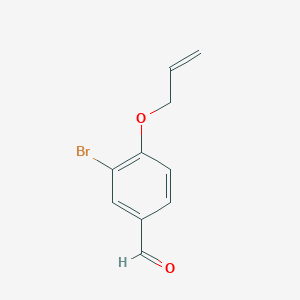

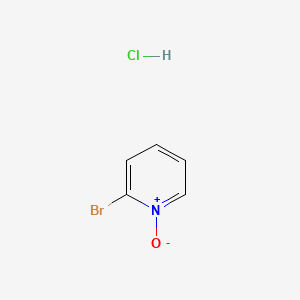

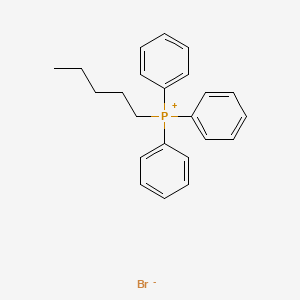

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)